molecular formula C22H20F3N3O2 B11361988 2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(trifluoromethyl)phenyl]butanamide

2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(trifluoromethyl)phenyl]butanamide

Cat. No.: B11361988
M. Wt: 415.4 g/mol
InChI Key: LKJGBPPOGWBTNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(trifluoromethyl)phenyl]butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, a trifluoromethyl group, and a butanamide moiety, making it an interesting subject for research in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(trifluoromethyl)phenyl]butanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the 4-methylphenyl and trifluoromethyl groups. The final step involves the formation of the butanamide moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(trifluoromethyl)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(trifluoromethyl)phenyl]butanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(trifluoromethyl)phenyl]butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine: A compound with a similar butanamide moiety.

    Fluorine Compounds: Compounds containing fluorine atoms, which share some chemical properties with the trifluoromethyl group in the target compound.

Uniqueness

2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(trifluoromethyl)phenyl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H20F3N3O2

Molecular Weight

415.4 g/mol

IUPAC Name

2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]-N-[2-(trifluoromethyl)phenyl]butanamide

InChI

InChI=1S/C22H20F3N3O2/c1-3-19(21(30)26-18-7-5-4-6-16(18)22(23,24)25)28-20(29)13-12-17(27-28)15-10-8-14(2)9-11-15/h4-13,19H,3H2,1-2H3,(H,26,30)

InChI Key

LKJGBPPOGWBTNR-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1C(F)(F)F)N2C(=O)C=CC(=N2)C3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.